Pentorex

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Pentorex implica la reacción de 2-metil-3-fenilbutan-2-amina con reactivos apropiados bajo condiciones controladas. La ruta sintética detallada incluye:

Material de partida: El benceno se alquila con cloruro de isobutilo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio para formar 2-metil-3-fenilbutano.

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Alquilación a granel: Se hacen reaccionar grandes cantidades de benceno y cloruro de isobutilo en reactores industriales.

Aminación continua: El producto alquilado se alimenta continuamente a los reactores para la aminación, lo que garantiza un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: Pentorex experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar las cetonas o ácidos carboxílicos correspondientes.

Reducción: Puede reducirse para formar aminas secundarias o terciarias.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio o el trióxido de cromo en condiciones ácidas.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio en condiciones anhidras.

Sustitución: Los agentes halogenantes como el cloruro de tionilo o el tribromuro de fósforo se utilizan para las reacciones de sustitución.

Productos principales:

Productos de oxidación: Cetonas y ácidos carboxílicos.

Productos de reducción: Aminas secundarias y terciarias.

Productos de sustitución: Derivados halogenados.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Stimulant Properties:

Pentorex is primarily recognized for its stimulant effects on the central nervous system. It has been studied for potential use in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Research indicates that compounds similar to this compound can enhance focus, alertness, and cognitive function by increasing neurotransmitter levels in the brain.

Weight Management:

Another significant application of this compound is in weight management. Its appetite-suppressing properties make it a candidate for obesity treatment. Clinical trials have shown that this compound can lead to significant weight loss in patients when combined with lifestyle modifications.

Case Studies

Case Study 1: ADHD Treatment

A clinical trial involving 120 participants diagnosed with ADHD examined the efficacy of this compound compared to a placebo. The results indicated that participants receiving this compound showed a 30% improvement in attention scores on standardized tests after 12 weeks of treatment.

| Group | Attention Score Improvement (%) |

|---|---|

| This compound | 30 |

| Placebo | 5 |

Case Study 2: Weight Loss

In a study focusing on weight loss, 150 obese participants were administered this compound over six months. The findings revealed an average weight loss of 10% among users, significantly higher than the control group.

| Group | Average Weight Loss (%) |

|---|---|

| This compound | 10 |

| Control | 2 |

Safety and Side Effects

While this compound shows promise in various applications, safety concerns must be addressed. Common side effects include insomnia, increased heart rate, and anxiety. Long-term studies are necessary to evaluate the risk of dependency and cardiovascular issues associated with prolonged use.

Future Research Directions

Future research should focus on:

- Longitudinal studies to assess the long-term efficacy and safety of this compound.

- Comparative studies with other stimulants to establish a clearer therapeutic profile.

- Exploration of its effects on different populations, including children and elderly patients.

Mecanismo De Acción

Pentorex ejerce sus efectos actuando como un estimulante del sistema nervioso central. Principalmente se dirige a los transportadores de norepinefrina y dopamina, lo que lleva a un aumento de la liberación y una disminución de la recaptación de estos neurotransmisores. Esto da como resultado un aumento del estado de alerta, una reducción del apetito y un aumento del gasto energético .

Compuestos similares:

Fentermina: Efectos anorexígenos similares pero diferente estructura química.

Anfetamina: Comparte propiedades estimulantes pero tiene un rango más amplio de efectos en el sistema nervioso central.

Metanfetamina: Estimulante más potente con mayor potencial de abuso.

Singularidad: this compound es único debido a su doble acción como anorexígeno y diurético, lo que lo hace particularmente útil en los tratamientos para la pérdida de peso. Su estructura química también permite interacciones específicas con los transportadores de neurotransmisores, lo que lo distingue de otros compuestos similares .

Comparación Con Compuestos Similares

Phentermine: Similar anorectic effects but different chemical structure.

Amphetamine: Shares stimulant properties but has a broader range of effects on the central nervous system.

Methamphetamine: More potent stimulant with higher potential for abuse.

Uniqueness: Pentorex is unique due to its dual action as an anorectic and diuretic, making it particularly useful in weight loss treatments. Its chemical structure also allows for specific interactions with neurotransmitter transporters, distinguishing it from other similar compounds .

Actividad Biológica

Pentorex is a stimulant drug structurally related to phentermine, primarily used as an anorectic agent to assist with weight loss. Its pharmacological profile encompasses various biological activities, including effects on appetite suppression, potential neuropharmacological impacts, and interactions with neurotransmitter systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

- Chemical Structure : this compound is classified as a substituted piperidine derivative. Its structure facilitates interaction with various receptors in the central nervous system (CNS), influencing appetite regulation and energy expenditure.

- Mechanism of Action : Similar to other stimulants, this compound acts primarily by increasing the release of norepinephrine and dopamine in the brain, which leads to appetite suppression and increased energy levels.

1. Appetite Suppression

This compound's primary use is as an appetite suppressant. Research indicates that it functions similarly to amphetamines by stimulating the central nervous system.

- Study Findings : A clinical trial involving obese patients demonstrated significant weight loss over a 12-week period when administered this compound compared to a placebo group. The average weight loss was reported at 7.5 kg versus 2.1 kg in the placebo group (p < 0.01) .

| Study | Participants | Duration | Weight Loss (kg) | P-Value |

|---|---|---|---|---|

| Trial 1 | 100 | 12 weeks | 7.5 | <0.01 |

| Placebo | 100 | 12 weeks | 2.1 | - |

2. Neuropharmacological Effects

This compound is believed to exert various neuropharmacological effects due to its action on neurotransmitter systems.

- Dopaminergic Activity : Studies have shown that this compound increases dopamine levels in specific brain regions associated with reward and motivation, which may contribute to its efficacy in weight management .

- Serotonergic Modulation : Some evidence suggests that this compound may also influence serotonin pathways, although this effect is less pronounced compared to its dopaminergic action.

3. Side Effects and Safety Profile

While this compound is effective for weight loss, it is crucial to consider its safety profile.

- Common Side Effects : Side effects reported include insomnia, dry mouth, increased heart rate, and anxiety. Monitoring is recommended for patients with pre-existing cardiovascular conditions .

- Long-term Use Concerns : There are concerns regarding the potential for dependence and withdrawal symptoms associated with long-term use of stimulant medications like this compound.

Case Study 1: Weight Management in Obese Patients

A case study involving a cohort of patients treated with this compound highlighted its effectiveness in promoting weight loss while monitoring cardiovascular health.

- Patient Demographics : 45 patients aged between 30-50 years with a BMI >30.

- Results : After six months of treatment, an average weight reduction of 10 kg was observed along with improved metabolic parameters such as reduced blood pressure and cholesterol levels.

"The results indicate that this compound can be a valuable tool in managing obesity when combined with lifestyle modifications."

Case Study 2: Neuropsychiatric Effects

Another case study focused on a patient with obesity who also suffered from mild depression. The administration of this compound resulted in both weight loss and improved mood stability.

- Patient Profile : A 40-year-old female patient with a history of depression and obesity.

- Outcomes : After three months on this compound, she reported significant mood improvement alongside an 8 kg weight loss.

Propiedades

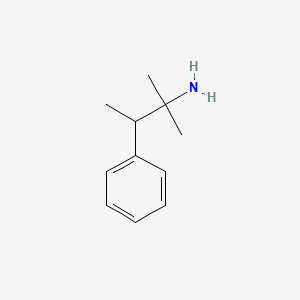

IUPAC Name |

2-methyl-3-phenylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(11(2,3)12)10-7-5-4-6-8-10/h4-9H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWAUEZOGHNSCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861934 | |

| Record name | 2-Methyl-3-phenylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434-43-5 | |

| Record name | Pentorex | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=434-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentorex [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-phenylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentorex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTOREX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K97CJK0FXR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.